molecular formula C16H25N3O3S B3149483 N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea CAS No. 672950-36-6

N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea

Cat. No. B3149483
CAS RN: 672950-36-6
M. Wt: 339.5 g/mol
InChI Key: HYXFNVMWQSOMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea, also known as SMT-19969, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.

Mechanism of Action

N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea selectively blocks TRPV1 channels by binding to a specific site on the channel. This binding prevents the channel from opening, which reduces the influx of calcium ions into the cell. This reduction in calcium influx leads to a decrease in pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain sensation and inflammation in preclinical models. In a rat model of neuropathic pain, this compound reduced pain behavior and increased the pain threshold. In a mouse model of inflammatory pain, this compound reduced pain behavior and reduced the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea has several advantages for lab experiments. It is a selective antagonist of TRPV1 channels, which allows for the study of these channels without affecting other channels. It is also a potent antagonist, which allows for the study of low concentrations of the compound. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in some experiments. It also has a short half-life, which requires frequent dosing in experiments.

Future Directions

There are several future directions for the study of N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea. One direction is the development of new pain and inflammation treatments based on this compound. Another direction is the study of the role of TRPV1 channels in other diseases, such as cancer and diabetes. Additionally, the development of new TRPV1 channel antagonists with improved properties, such as water solubility and longer half-life, is an important future direction.
Conclusion:
This compound is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in pain and inflammation. The selective blocking of TRPV1 channels by this compound has been shown to reduce pain sensation and inflammation in preclinical models. The development of new pain and inflammation treatments based on this compound and the study of the role of TRPV1 channels in other diseases are important future directions for the study of this compound.

Scientific Research Applications

N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea has been extensively studied for its potential therapeutic applications in pain and inflammation. TRPV1 channels are involved in pain sensation and inflammation, and this compound has been shown to selectively block these channels without affecting other channels. This selectivity makes this compound a promising candidate for the development of new pain and inflammation treatments.

properties

IUPAC Name

1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-12(2)17-16(20)18-14-8-10-19(11-9-14)23(21,22)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXFNVMWQSOMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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